2,3-Difluoro-5-methylbenzyl bromide
Overview
Description
2,3-Difluoro-5-methylbenzyl bromide is an organic compound with the molecular formula C8H7BrF2. It is a derivative of benzyl bromide, where the benzene ring is substituted with two fluorine atoms at the 2 and 3 positions and a methyl group at the 5 position. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Difluoro-5-methylbenzyl bromide can be synthesized through the bromination of 2,3-difluoro-5-methyltoluene. The reaction typically involves the use of bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-5-methylbenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding substituted products.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding hydrocarbons
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C)
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydrocarbons
Scientific Research Applications
2,3-Difluoro-5-methylbenzyl bromide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2,3-difluoro-5-methylbenzyl bromide involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Difluorobenzyl bromide
- 2,4-Difluorobenzyl bromide
- 3,5-Difluorobenzyl bromide
Comparison
2,3-Difluoro-5-methylbenzyl bromide is unique due to the specific positioning of the fluorine atoms and the methyl group on the benzene ring. This unique substitution pattern can influence the compound’s reactivity and selectivity in chemical reactions compared to other difluorobenzyl bromides. The presence of the methyl group at the 5 position can also affect the compound’s physical and chemical properties, making it distinct from its analogs .
Properties
IUPAC Name |
1-(bromomethyl)-2,3-difluoro-5-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c1-5-2-6(4-9)8(11)7(10)3-5/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDWOEBVMUKULY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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